2-(butylthio)-5-(4-methylphenyl)-1,3,4-oxadiazole
Overview
Description
2-(butylthio)-5-(4-methylphenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C13H16N2OS and its molecular weight is 248.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.09833431 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
2,5-Bis(n-methylphenyl)-1,3,4-oxadiazole derivatives, similar in structure to the queried compound, have been studied for their inhibitive properties on corrosion and biocorrosion controls of brass in simulated cooling water systems. These compounds, including variations such as n-MPOX, demonstrated significant inhibition efficiency, indicating their potential as mixed-type corrosion inhibitors. This research highlights the application of 1,3,4-oxadiazole derivatives in protecting metals from corrosion in industrial water systems (Rochdi et al., 2014).
Optical Properties and Material Science
A study on the synthesis and optical properties of novel 1,3,4-oxadiazole derivatives containing an imidazole unit provides insights into the use of these compounds in optoelectronic devices. The research focused on determining the UV-visible absorption coefficient, maximum wavelength, fluorescence quantum yield, and fluorescence lifetime of these derivatives, showcasing their potential in the development of new materials for electronic and photonic applications (Yan, Pan, & Song, 2010).
Antimicrobial Activity
The antimicrobial evaluation of 2-(thiazol-5-yl)-1,3,4-oxadiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) illustrates the biomedical relevance of these compounds. This study synthesized a novel library of derivatives, some of which showed promising activity, highlighting the therapeutic potential of 1,3,4-oxadiazole derivatives in combating antibiotic-resistant bacteria (Hannoun et al., 2020).
Anticancer Activity
Research into the design, synthesis, and anticancer evaluation of new 1,3,4-oxadiazole thioether derivatives identified compounds with significant activity against various human cancer cell lines. This study highlights the potential of 1,3,4-oxadiazole derivatives as leads for the development of new anticancer agents, with specific derivatives showing superior activity against breast cancer cell lines (Polkam et al., 2021).
Properties
IUPAC Name |
2-butylsulfanyl-5-(4-methylphenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-4-9-17-13-15-14-12(16-13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAWHIGGTVOTJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(O1)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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